molecular formula C13H14O5 B8369443 Methyl 3-oxobutan-2-yl terephthalate

Methyl 3-oxobutan-2-yl terephthalate

Cat. No.: B8369443
M. Wt: 250.25 g/mol
InChI Key: QFFNOMDINVCFBT-UHFFFAOYSA-N
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Description

Methyl 3-oxobutan-2-yl terephthalate is a specialized ester derived from terephthalic acid, featuring a methyl group and a 3-oxobutan-2-yl moiety. Its structure combines the aromatic rigidity of terephthalate with the reactive ketone and ester functionalities of the 3-oxobutan-2-yl group. The compound’s reactivity and physical properties are influenced by its dual ester and ketone groups, which may enhance solubility in organic solvents and participation in condensation reactions.

Properties

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

1-O-methyl 4-O-(3-oxobutan-2-yl) benzene-1,4-dicarboxylate

InChI

InChI=1S/C13H14O5/c1-8(14)9(2)18-13(16)11-6-4-10(5-7-11)12(15)17-3/h4-7,9H,1-3H3

InChI Key

QFFNOMDINVCFBT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)OC(=O)C1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of terephthalic acid 1-methyl ester 4-(1-methyl-2-oxo-propyl) ester typically involves the esterification of terephthalic acid with methanol and a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified through distillation to obtain the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound involves the oxidation of p-xylene to terephthalic acid, followed by esterification with methanol. The process is optimized to maximize yield and purity, often involving continuous distillation and recycling of unreacted materials .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of terephthalic acid and other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Terephthalic acid.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 3-oxobutan-2-yl terephthalate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in metabolic pathways.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester functionality.

    Industry: Utilized in the production of high-performance polymers and resins.

Mechanism of Action

The mechanism of action of terephthalic acid 1-methyl ester 4-(1-methyl-2-oxo-propyl) ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release terephthalic acid and methanol, which can then participate in further biochemical reactions. The compound can also act as a plasticizer, modifying the physical properties of polymers .

Comparison with Similar Compounds

Structural Analogs and Functional Groups

The compound shares structural similarities with several classes of esters and terephthalate derivatives:

  • Dimethyl terephthalate (DMT) : A simpler ester of terephthalic acid with two methyl groups. DMT is a precursor for polyethylene terephthalate (PET) production and exhibits high crystallinity and thermal stability due to its aromatic backbone .
  • Bis(3-oxobutan-2-yl) phthalate : Features the same 3-oxobutan-2-yl ester groups but replaces terephthalate with phthalate. This substitution reduces thermal stability, as phthalates are typically used as plasticizers rather than high-performance polymers .
  • 2-Hydroxyethyl Methyl Terephthalate : Contains a hydroxyethyl group instead of the 3-oxobutan-2-yl moiety, which may increase hydrophilicity and alter reactivity in polymerization processes .

Physical and Chemical Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications References
Methyl 3-oxobutan-2-yl terephthalate Not reported Not reported Inferred organic solvents Specialty chemicals, polymers (hypothesized) N/A
Dimethyl terephthalate (DMT) 194.18 140–142 Organic solvents PET production
Bis(3-oxobutan-2-yl) phthalate 310.29 Not reported 0.872 g/cm³ (density) Plasticizers
Polyethylene terephthalate (PET) Polymer (variable) ~270 Low solubility Textiles, packaging
2-Hydroxyethyl Methyl Terephthalate Not reported Not reported Not reported Unknown


Key Observations :

  • Thermal Stability : Terephthalate derivatives like DMT and PET exhibit higher melting points (~140–270°C) due to strong interchain forces and crystallinity, whereas phthalate analogs (e.g., Bis(3-oxobutan-2-yl) phthalate) are less thermally stable and used as plasticizers .
  • Reactivity: The 3-oxobutan-2-yl group in the target compound may enable nucleophilic reactions at the ketone site, similar to Methyl 2-benzoylamino-3-oxobutanoate, which undergoes condensation with aromatic amines to form heterocycles .

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